
Phenylcarbamic acid;2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylcarbamic acid;2,2,2-trifluoroethanol is a compound that combines the structural features of phenylcarbamic acid and 2,2,2-trifluoroethanol Phenylcarbamic acid is known for its applications in pharmaceuticals, while 2,2,2-trifluoroethanol is a versatile solvent used in various chemical and biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylcarbamic acid;2,2,2-trifluoroethanol can be synthesized through the reaction of phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NCO} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CF}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
Phenylcarbamic acid;2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenylcarbamic acid;2,2,2-trifluoroethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in protein folding studies and as a stabilizer for certain biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phenylcarbamic acid;2,2,2-trifluoroethanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s acidity, allowing it to participate in various biochemical pathways. The phenylcarbamic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylcarbamic acid: Known for its use in pharmaceuticals and as a building block in organic synthesis.
2,2,2-Trifluoroethanol: A versatile solvent with applications in chemistry and biology.
Uniqueness
Phenylcarbamic acid;2,2,2-trifluoroethanol combines the properties of both phenylcarbamic acid and 2,2,2-trifluoroethanol, resulting in a compound with enhanced reactivity and potential applications. Its unique structure allows it to participate in a broader range of chemical reactions and biological processes compared to its individual components.
Propiedades
Fórmula molecular |
C9H10F3NO3 |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
phenylcarbamic acid;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H7NO2.C2H3F3O/c9-7(10)8-6-4-2-1-3-5-6;3-2(4,5)1-6/h1-5,8H,(H,9,10);6H,1H2 |
Clave InChI |
XNSLFASJHUMGTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)O.C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


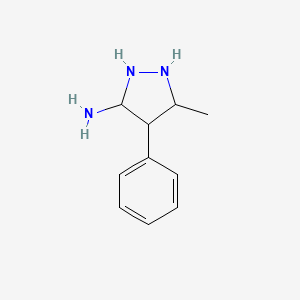
![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)
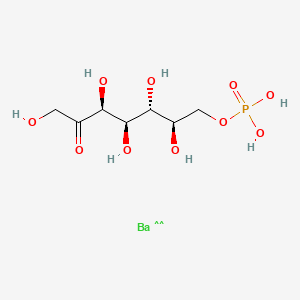
![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)
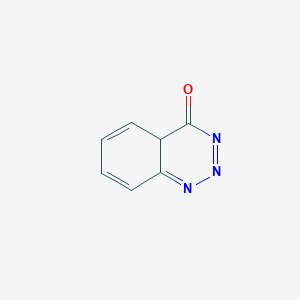
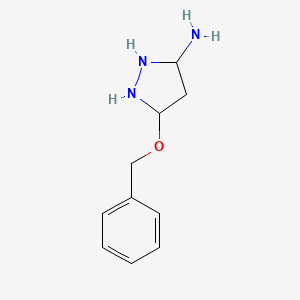


![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
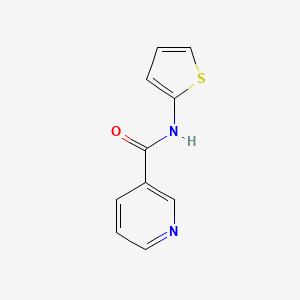
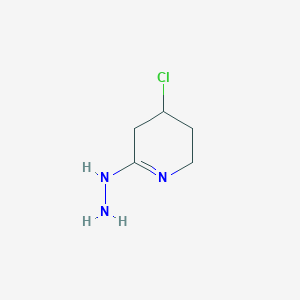
![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
